Octahydroaminoacridine succinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

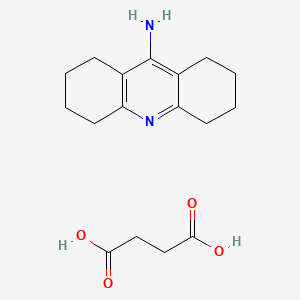

八氢氨基吖啶琥珀酸盐是一种化学化合物,其分子式为C₁₇H₂₄N₂O₄。 它以乙酰胆碱酯酶抑制剂的作用而闻名,使其成为治疗阿尔茨海默病的潜在药物 。该化合物是吖啶的衍生物,常因其神经保护特性而受到研究。

准备方法

合成路线和反应条件: 八氢氨基吖啶琥珀酸盐的合成涉及在特定条件下对吖啶衍生物进行氢化。该过程通常包括使用催化剂,如钯碳 (Pd/C) 和氢气。 反应在乙醇或甲醇等溶剂中进行,在升高的温度和压力下进行以实现所需的氢化 。

工业生产方法: 在工业环境中,八氢氨基吖啶琥珀酸盐的生产遵循类似的原理,但规模更大。使用连续流动反应器和优化的反应条件可确保高产率和纯度。 最终产物通常从合适的溶剂中结晶以获得琥珀酸盐形式 。

反应类型:

氧化: 八氢氨基吖啶琥珀酸盐可以发生氧化反应,通常使用高锰酸钾或过氧化氢等试剂。

还原: 该化合物本身是吖啶衍生物还原(氢化)的产物。

常用试剂和条件:

氧化: 高锰酸钾,过氧化氢。

还原: 氢气,钯碳 (Pd/C)。

取代: 各种亲核试剂,具体取决于所需的取代.

主要形成的产物:

氧化: 形成八氢氨基吖啶的氧化衍生物。

还原: 主要产物是八氢氨基吖啶琥珀酸盐。

科学研究应用

八氢氨基吖啶琥珀酸盐在科学研究中有多种应用:

化学: 用作研究氢化反应和催化过程的模型化合物。

生物学: 正在研究其神经保护特性和抑制乙酰胆碱酯酶的潜力,使其与阿尔茨海默病研究相关.

医学: 由于其能够增强认知功能,因此正在探索作为神经退行性疾病的治疗剂.

工业: 用于开发针对神经系统疾病的药物.

作用机制

八氢氨基吖啶琥珀酸盐的主要作用机制涉及抑制乙酰胆碱酯酶 (AChE)。通过抑制这种酶,该化合物增加了突触间隙中乙酰胆碱的水平,从而增强了胆碱能传递。 这种机制在阿尔茨海默病等胆碱能缺陷明显的疾病中尤其有利 .

类似化合物:

他克林: 另一种用于治疗阿尔茨海默病的乙酰胆碱酯酶抑制剂。

多奈哌齐: 一种广泛使用的 AChE 抑制剂,具有类似的作用机制。

利凡斯的明: 另一种用于治疗阿尔茨海默病的胆碱酯酶抑制剂.

独特性: 八氢氨基吖啶琥珀酸盐因其独特的结构和琥珀酸盐形式而独一无二,这可能使其与其他 AChE 抑制剂相比具有不同的药代动力学特性。 它在某些患者人群中具有更少的副作用和更好的疗效的潜力,使其成为正在进行的研究中值得关注的化合物 .

相似化合物的比较

Tacrine: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.

Donepezil: A widely used AChE inhibitor with a similar mechanism of action.

Rivastigmine: Another cholinesterase inhibitor used in the management of Alzheimer’s disease.

Uniqueness: Octahydroaminoacridine succinate is unique due to its specific structure and the succinate salt form, which may offer different pharmacokinetic properties compared to other AChE inhibitors. Its potential for fewer side effects and better efficacy in certain patient populations makes it a compound of interest in ongoing research .

生物活性

Octahydroaminoacridine succinate is a novel compound that has garnered attention due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound is primarily investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, clinical trial results, and potential therapeutic benefits.

Pharmacological Mechanisms

This compound functions primarily through the inhibition of cholinesterases, which are enzymes responsible for the breakdown of acetylcholine (ACh), a neurotransmitter crucial for cognitive function. By inhibiting AChE and BChE, this compound increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Mechanisms:

- AChE/BChE Inhibition: Inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels .

- Potassium Channel Modulation: Selectively blocks certain potassium channels in cell membranes, which may enhance neuronal excitability .

- CNS Stimulation: Promotes central nervous system activity and muscle nerve conduction, potentially improving cognitive functions and memory .

Phase II Clinical Trials

A pivotal Phase II multicenter randomized controlled trial was conducted to evaluate the efficacy of this compound in patients with mild-to-moderate Alzheimer's disease. The study involved multiple dosage groups (1 mg, 2 mg, and 4 mg administered thrice daily) and assessed cognitive function using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) among other metrics.

Results Summary:

- Cognitive Improvement: The high-dose group (4 mg) showed a significant improvement in ADAS-cog scores compared to placebo, with changes recorded at Week 16 being -4.2 for the high-dose group versus -1.4 for placebo .

- Behavioral Outcomes: Improvements were also noted in Clinician's Interview-Based Impression of Change Plus (CIBIC+) and Activities of Daily Living (ADL) scores for the high-dose group.

- Safety Profile: No significant increase in adverse events was observed compared to the placebo group, indicating a favorable safety profile .

Ongoing Research

As of recent updates, this compound is undergoing Phase III clinical trials aimed at further validating its efficacy and safety in larger populations. Early results indicate that it may outperform traditional treatments like donepezil in terms of both efficacy and safety .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against standard AChE inhibitors:

| Compound | AChE Inhibition Potency | Clinical Efficacy | Safety Profile |

|---|---|---|---|

| Octahydroaminoacridine | High | Significant | Favorable |

| Donepezil | Moderate | Moderate | Moderate |

| Rivastigmine | Moderate | Moderate | Variable |

Case Study 1: Vascular Dementia

In a study investigating vascular dementia, this compound demonstrated a reduction in pathological changes associated with cognitive decline when administered at doses of 1.4 mg/kg and 2.8 mg/kg. This finding suggests its potential utility beyond Alzheimer's disease into other forms of dementia .

Case Study 2: Attention Deficit Disorders

Preliminary findings also suggest that this compound may benefit individuals with attention deficit disorders by enhancing cognitive function and memory retention through its cholinergic activity .

属性

CAS 编号 |

866245-79-6 |

|---|---|

分子式 |

C17H24N2O4 |

分子量 |

320.4 g/mol |

IUPAC 名称 |

butanedioic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine |

InChI |

InChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8) |

InChI 键 |

SXNZJEKZKUJFLV-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |

规范 SMILES |

C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Octahydroaminoacridine succinate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。